1-tert-butyl-7-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
BMY-40062 is a novel fluoroquinolone compound developed by Bristol Myers Squibb Co. It is a small molecule drug with the molecular formula C18H21FN4O3. This compound is known for its potent antibacterial activity and has been studied for its effects on various bacterial strains .
Preparation Methods
The synthesis of BMY-40062 involves the incorporation of a fluorine atom at the C6 position of the quinolone core, which is a common modification in fluoroquinolones to enhance their antibacterial activity . The synthetic route typically includes the following steps:
Formation of the quinolone core: This involves the cyclization of appropriate precursors to form the 1,8-naphthyridine structure.
Introduction of the fluorine atom: A fluorinating agent is used to introduce the fluorine atom at the C6 position.
Addition of substituents: Various substituents, such as a piperazinyl group at C7 and a tetrabutyl moiety at N1, are added to enhance the compound’s activity and pharmacokinetic properties.
Industrial production methods for BMY-40062 would involve scaling up these synthetic steps under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
BMY-40062 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the quinolone core or the substituents, potentially altering the compound’s activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BMY-40062 has been extensively studied for its antibacterial properties. It has shown activity against a wide range of bacterial strains, including gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, as well as gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . Its applications in scientific research include:
Chemistry: Studying the structure-activity relationships of fluoroquinolones and developing new analogues with improved properties.
Biology: Investigating the mechanisms of bacterial resistance to fluoroquinolones and exploring ways to overcome this resistance.
Medicine: Developing new antibacterial therapies for treating infections caused by resistant bacterial strains.
Mechanism of Action
BMY-40062 exerts its antibacterial effects by inhibiting DNA topoisomerase, an enzyme essential for bacterial DNA replication and transcription . By binding to the enzyme, BMY-40062 prevents the unwinding and supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and ultimately cell death. This mechanism is similar to that of other fluoroquinolones, but BMY-40062 has shown enhanced activity against certain bacterial strains .
Comparison with Similar Compounds
BMY-40062 is compared with other fluoroquinolones such as ciprofloxacin, ofloxacin, and sparfloxacin. While all these compounds share a similar mechanism of action, BMY-40062 has shown unique properties:
Enhanced activity against gram-positive bacteria: BMY-40062 is more effective against certain gram-positive bacteria compared to ciprofloxacin and ofloxacin.
Lower toxicity: BMY-40062 has demonstrated lower toxicity in preclinical studies, making it a promising candidate for further development.
Improved pharmacokinetic profile: BMY-40062 has a longer half-life and better bioavailability compared to some other fluoroquinolones.
Similar compounds include:
- Ciprofloxacin
- Ofloxacin
- Sparfloxacin
- Temafloxacin
- Tosufloxacin
BMY-40062 stands out due to its favorable balance of antibacterial activity, low toxicity, and pharmacokinetic properties.
Properties
CAS No. |
116143-32-9 |
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Molecular Formula |
C18H21FN4O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-tert-butyl-7-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H21FN4O3/c1-18(2,3)23-8-12(17(25)26)14(24)11-5-13(19)16(21-15(11)23)22-7-9-4-10(22)6-20-9/h5,8-10,20H,4,6-7H2,1-3H3,(H,25,26)/t9-,10-/m1/s1 |
InChI Key |
KNHLHFDFFDCJJR-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3C[C@H]4C[C@@H]3CN4)F)C(=O)O |
SMILES |
CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3CC4CC3CN4)F)C(=O)O |
Canonical SMILES |
CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3CC4CC3CN4)F)C(=O)O |
Synonyms |
7-(2,5-diazabicyclo(2.2.1)heptan-2-yl)-1-(1,1-dimethyl)ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid BMY 40062 BMY-40062 |
Origin of Product |
United States |
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